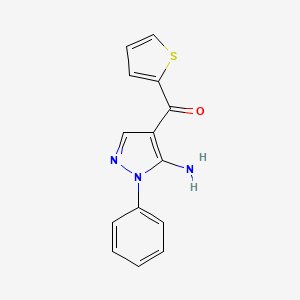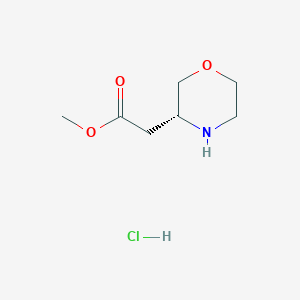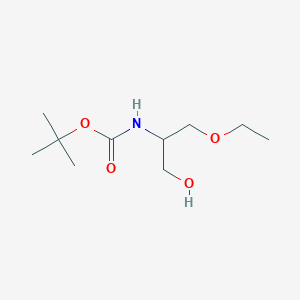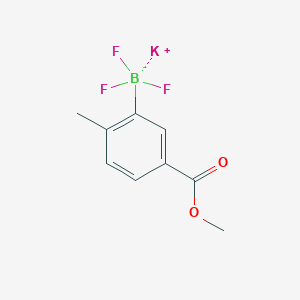
(2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, also known as 3-Fluoro-2E-1-(3,4-dimethylphenyl)prop-2-en-1-one, is a synthetic compound with a wide range of potential applications in scientific research. It is a highly versatile compound with a unique molecular structure, which makes it suitable for a variety of research applications.
Mécanisme D'action
The exact mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one is not known. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. These enzymes are involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. By inhibiting the activity of these enzymes, (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one are not well understood. However, studies have shown that the compound has anti-inflammatory and analgesic effects. It is thought to reduce inflammation by inhibiting the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the synthesis of prostaglandins and leukotrienes. Additionally, (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one has been shown to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one in laboratory experiments is its versatility. The compound can be used in a variety of different reactions and can be used to synthesize a wide range of compounds. Additionally, the compound is easy to synthesize and is relatively inexpensive. However, the compound is not very stable and is sensitive to light, heat, and air, which can limit its use in certain experiments.
Orientations Futures
The potential future directions for (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one are numerous. Further research is needed to determine the exact mechanism of action of the compound and to explore its potential as an anti-inflammatory and analgesic agent. Additionally, the compound could be used in the synthesis of novel compounds for use in pharmaceuticals, agrochemicals, and other applications. Finally, further research is needed to explore the potential of (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one as a catalyst in organic synthesis.
Méthodes De Synthèse
The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one can be achieved through a number of different methods. The most common method of synthesis involves the reaction of 3-fluorophenol with 3,4-dimethylbenzaldehyde in aqueous acetic acid. This reaction is carried out at a temperature of 80°C for 24 hours to yield (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one. Other methods of synthesis include the reaction of 3-fluorophenol with dimethylbenzyl alcohol in acetic acid and the reaction of 3-fluorophenol with dimethylbenzyl chloride in aqueous acetic acid.
Applications De Recherche Scientifique
(2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one has a wide range of potential applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including 3-fluoro-2E-1-(3,4-dimethylphenyl)propan-1-ol, 3-fluoro-2E-1-(3,4-dimethylphenyl)propan-2-ol, and 3-fluoro-2E-1-(3,4-dimethylphenyl)prop-2-en-1-one. It is also used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug ibuprofen and the anticonvulsant drug lamotrigine. Additionally, (2E)-1-(3,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one1-(3,4-dimethylphenyl)prop-2-en-1-one is used in the synthesis of agrochemicals, such as herbicides and insecticides.
Propriétés
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(18)11-14/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPWBWMKWOPULU-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)








![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)

